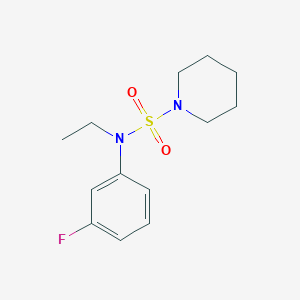![molecular formula C10H10FN3O B7593373 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, also known as FMMT, is a chemical compound that belongs to the family of triazole derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. In particular, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective against fungal infections, such as candidiasis and aspergillosis, as well as bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause chronic infections. In addition, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be stable under various conditions. It also has a broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole. One area of interest is the development of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, which may provide insights into the development of new drugs for the treatment of cancer and other diseases. Additionally, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole may have potential applications in other fields, such as agriculture and environmental science, which could be explored in future research.
Synthesemethoden
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole can be achieved through a multistep process that involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form 5-fluoro-2-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(5-fluoro-2-methoxyphenyl)-3-oxobutane-1,2-dihydrazone, which is further treated with sodium azide and copper sulfate to yield 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole.
Eigenschaften
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-3-2-9(11)4-8(10)5-14-7-12-6-13-14/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPDHMXZFCIVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)